4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene
Overview
Description
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene is an organic compound with the molecular formula C12H12S3. It is a tricyclic compound containing three sulfur atoms, which contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene can be synthesized through several methods. One common approach involves the cyclization of benzo[c][1,2]dithiol-3-ones with hexahydro-1,3,5-triazines . This reaction is controlled by the N-substituent group of the hexahydro-1,3,5-triazines, leading to the formation of the desired trithiophene compound.
Industrial Production Methods
Industrial production methods for 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene typically involve large-scale cyclization reactions under controlled conditions. The use of palladium-catalyzed methylations of corresponding hexabromides has also been reported .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene involves its interaction with molecular targets and pathways. The compound’s sulfur atoms can form strong interactions with metal ions and other electrophilic species, leading to various chemical transformations. Additionally, its tricyclic structure allows it to interact with biological macromolecules, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
1,3,4,6,7,9-Hexamethylbenzo[1,2-c3,4-c’5,6-c’']trithiophene: A methylated derivative with similar structural features but different physical properties.
2,3,5,6,8,9-Hexahydrobenzo[1,2-b3,4-b’5,6-b’']trithiophene: Another trithiophene compound with a slightly different ring structure.
Uniqueness
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c’:5,6-c’']trithiophene is unique due to its specific arrangement of sulfur atoms and its tricyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S3/c1-7-8(2-13-1)10-4-15-6-12(10)11-5-14-3-9(7)11/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFPIYZXBYMKIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3CSCC3=C4CSCC4=C2CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302191 | |
Record name | 1,3,4,6,7,9-hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67130-91-0 | |
Record name | NSC149603 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4,6,7,9-hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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